![molecular formula C34H28Br2FeP2Pd B568543 ジブロモ[1,1'-ビス(ジフェニルホスフィノ)フェロセン]パラジウム(II) CAS No. 124268-93-5](/img/structure/B568543.png)

ジブロモ[1,1'-ビス(ジフェニルホスフィノ)フェロセン]パラジウム(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as Pd-121, is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . It plays a pivotal role in the biomedical realm due to its ability to enable an array of catalytic reactions, thereby proving instrumental in organic synthesis and pharmaceutical research .

Molecular Structure Analysis

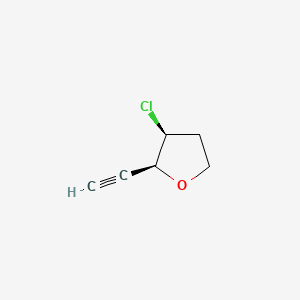

The empirical formula of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is C34H28Br2FeP2Pd . The molecular weight is 820.61 . The SMILES string representation is [Fe].Br[Pd]Br.[CH]1[CH][CH]CP(c2ccccc2)c3ccccc3.[CH]4[CH][CH]CP(c5ccccc5)c6ccccc6 .Chemical Reactions Analysis

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a catalyst suitable for various reactions including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .Physical and Chemical Properties Analysis

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is a solid with a melting point of 274-282°C . It has an assay of 95% .科学的研究の応用

- ジブロモ[1,1’-ビス(ジフェニルホスフィノ)フェロセン]パラジウム(II)は、21世紀の材料の合成とマトリックスにおいて役割を果たしています。 その用途は触媒を超えており、機能性分子材料の開発に貢献しています。 .

より環境に優しいアミン合成

機能性材料のためのマトリックス

要約すると、この化合物の汎用性により、合成化学、材料科学、触媒において貴重なツールとなっています。研究者はその応用を研究し続けており、そのユニークな特性は、さまざまな科学分野における進歩に貢献しています。 🌟

Safety and Hazards

作用機序

Target of Action

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II), also known as ZEA26893, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions .

Mode of Action

ZEA26893 interacts with its targets by facilitating the coupling of sec-alkyl and n-alkyl Grignard reagents . It is also involved in the borylation of aryl halides and the coupling of the derived arylboronic esters with aryl halides .

Biochemical Pathways

The compound plays a crucial role in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These pathways are essential for the formation of biaryls and other complex organic compounds .

Result of Action

The result of ZEA26893’s action is the successful completion of the chemical reactions it catalyzes. This includes the formation of biaryls through the coupling of aryl halides and arylboronic esters , and the synthesis of lactams by CO insertion .

Action Environment

The action, efficacy, and stability of ZEA26893 can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under argon in a cool, dry place . The solvent used can also impact its effectiveness, as it is soluble in chloroform and slightly soluble in dichloromethane .

生化学分析

Biochemical Properties

Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is known for its role in various biochemical reactions . It is particularly used in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling

Molecular Mechanism

The molecular mechanism of action of Dibromo[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) is complex and multifaceted. It exerts its effects at the molecular level through its role as a catalyst in various reactions . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specifics of these interactions are currently under study.

特性

InChI |

InChI=1S/2C17H14P.2BrH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEJVWMCZVGKAJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe].Br[Pd]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Br2FeP2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyridinecarbonitrile,4-[(hydroxyimino)methyl]-(9CI)](/img/no-structure.png)

![1H-Imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B568469.png)

![4h-Pyrrolo[2,1-d][1,2,5]oxadiazine](/img/structure/B568470.png)

![8-(Aminomethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-3,4-diol](/img/structure/B568483.png)